4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative notable for its potential applications in medicinal chemistry. This compound features a unique structure that combines an aminopropyl group with a pyridine moiety, making it of interest for various biological activities. The compound is classified under heterocyclic compounds, specifically within the category of pyrazoles, which are known for their diverse pharmacological properties.
The synthesis of 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with 3-aminopropyl hydrazine in the presence of an acid catalyst. This process leads to the formation of the pyrazole ring through cyclization.
The molecular formula of 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one is with a molecular weight of approximately 196.22 g/mol. The compound features a pyrazole ring system with an amino group and a pyridine ring substituent.
4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with biological targets at the molecular level. The amino group enhances its ability to form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including anti-inflammatory and analgesic properties.
4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific uses:
The target compound, 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one, represents a structurally complex pyrazolone derivative incorporating two pharmacologically significant moieties: an aminopropyl chain and a 4-pyridinyl ring. Its systematic IUPAC name is 4-(3-aminopropyl)-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one, which precisely defines the parent heterocycle (3H-pyrazol-3-one), its dihydro oxidation state (1,2-dihydro), and the positions of the two substituents (4-aminopropyl and 5-(pyridin-4-yl)). The molecular formula is C₁₁H₁₄N₄O, corresponding to a molecular weight of 218.26 g/mol. This formula satisfies the valency requirements for the pyrazolone core structure, where the 3-oxo group contributes to the system's conjugation and influences the molecule's tautomeric behavior [1] [2].
Table 1: Fundamental Chemical Identifiers of 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one
Property | Value |
---|---|
Systematic IUPAC Name | 4-(3-Aminopropyl)-5-(pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-one |
Molecular Formula | C₁₁H₁₄N₄O |
Molecular Weight | 218.26 g/mol |
Canonical SMILES | C1=NC=CC(=N1)C2=C(C(=O)NN2)CCCN |
InChI Key | Not fully specified in sources; analogous to LMLXMJPJCSUFAB-UHFFFAOYSA-N (for aminopropyl variant) |
CAS Registry Number | Not explicitly listed; related compound 4-(3-Aminopropyl) derivative is 7032-17-9 [1] |
Spectroscopic characterization provides critical insights into the structural features and electronic environment of this pyrazolone derivative. While direct data for the specific 5-(4-pyridinyl) substituted compound is limited in the provided sources, robust analogies can be drawn from closely related pyrazolones characterized via nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:The proton NMR spectrum is predicted to exhibit characteristic signals corresponding to all constituent groups. The aminopropyl chain (–CH₂–CH₂–CH₂NH₂) would display complex coupling patterns: a triplet near δ 2.40 ppm for the α-methylene (adjacent to pyrazolone), a multiplet at approximately δ 1.80 ppm for the β-methylene, and a triplet around δ 2.90 ppm for the γ-methylene adjacent to the primary amine. The primary amine protons would appear as a broad singlet between δ 1.5-2.5 ppm, exchangeable with D₂O. The pyridin-4-yl ring protons would yield two distinct doublets in the aromatic region (δ 7.20-8.60 ppm) with typical meta-coupling (J ≈ 1.5 Hz) for H-2/H-6 and H-3/H-5. The pyrazolone ring protons would resonate significantly downfield due to the conjugated system; H-5 (if present in minor tautomer) might appear near δ 6.10 ppm, though the 5-aryl substitution shifts this position [3] [6].
Carbon-13 NMR would reveal the carbonyl carbon at approximately δ 165-170 ppm (C-3), significantly deshielded due to conjugation and potential tautomeric effects. The pyridinyl carbons would appear between δ 120-150 ppm, with C-4 (ipso carbon bonded to pyrazolone) near δ 150 ppm, and quaternary carbon C-5 of the pyrazolone ring around δ 140-145 ppm. Methylene carbons of the aminopropyl chain would appear between δ 25-45 ppm.
Nitrogen-15 NMR, as demonstrated for analogous pyrazolones [6], would distinguish between the "pyrrole-like" N-1 (δ ~190-200 ppm) and the "pyridine-like" N-2 (δ ~240-260 ppm), confirming the dominance of the 3-oxo tautomer in solution.
Infrared (IR) Spectroscopy:Vibrational spectroscopy provides diagnostic evidence for key functional groups. The carbonyl (C=O) stretching vibration of the pyrazolinone ring would appear as a strong band between 1640-1680 cm⁻¹, potentially lowered in frequency due to conjugation with the pyridinyl ring and possible intramolecular interactions. Primary amine (NH₂) vibrations would manifest as medium bands near 3350 cm⁻¹ (asymmetric stretch) and 3270 cm⁻¹ (symmetric stretch), accompanied by a scissoring band near 1600 cm⁻¹. The pyridinyl ring would exhibit C=C/C=N stretching vibrations between 1480-1620 cm⁻¹. The absence of a strong, broad O-H stretch above 3200 cm⁻¹ would help rule out significant contributions from the minor enol (3-hydroxy) tautomer in the solid state [3] [6].
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) would confirm the molecular formula via the exact mass of the [M+H]⁺ ion at m/z 219.1247. Key fragmentation pathways would likely involve:
Although no direct single-crystal X-ray diffraction data for 4-(3-aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one was located within the provided sources, crystallographic studies of closely related pyrazolones offer profound insights into its expected solid-state structure and conformational behavior.
Pyrazolone rings, particularly 3-substituted derivatives, overwhelmingly crystallize in the 3-oxo (NH) tautomeric form rather than the 3-hydroxy (OH) form, as unambiguously confirmed by electron density maps for compounds like 1-phenyl-1,2-dihydro-3H-pyrazol-3-one [6]. This preference extends to the title compound, where the pyrazolone ring is expected to adopt a nearly planar conformation. The dihedral angle between the pyrazolone ring and the 4-pyridinyl substituent at C-5 is anticipated to be relatively small (< 30°), maximizing π-conjugation between the heterocycles. The aminopropyl chain would likely adopt an extended conformation to minimize steric clashes.
A critical structural feature involves intermolecular hydrogen bonding. The N-2 nitrogen (pyridine-like) and the carbonyl oxygen act as hydrogen bond acceptors, while the N-1 hydrogen and the terminal primary amine (–NH₂) serve as donors. These functionalities facilitate complex supramolecular architectures. Analogous structures reveal dimeric units via N–H···N hydrogen bonds between N1–H and N2 of adjacent molecules, forming classic R₂²(8) ring motifs. The aminopropyl chain enables additional hydrogen-bonding networks, potentially forming N–H···O=C bonds with carbonyl groups of neighboring molecules and creating layered or chain-like structures. The pyridinyl nitrogen represents another potent acceptor site, likely participating in N–H···N(py) bonds with amine donors from adjacent molecules, further stabilizing the crystal lattice [6].
Conformational dynamics in solution are influenced by solvent polarity. In non-polar solvents (e.g., CDCl₃), dimerization via intermolecular N–H···N bonds (involving N1–H and N2 or pyridinyl N) is probable, similar to observations for 1-phenyl-1H-pyrazol-3-ol [6]. In polar aprotic solvents (e.g., DMSO-d₆), these dimers dissociate into monomers where the molecule likely exhibits greater conformational flexibility of the aminopropyl chain. Rotational barriers around the C4–Calkyl bond and the C5–Caryl bond are expected to be relatively low, allowing for conformational exchange on the NMR timescale.
Understanding the structural and electronic implications of the 4-(3-aminopropyl) and 5-(4-pyridinyl) substituents requires comparison with key pyrazolone analogs described in the literature.
Effect of Alkyl Chain Length at C-4:Replacing the 3-aminopropyl group (C3 chain) with a shorter (ethyl) or longer (aminobutyl, C4 chain) linker significantly alters steric bulk, flexibility, and hydrogen-bonding capacity. The aminopropyl chain offers an optimal balance:
Effect of C-5 Substituents:The electron-deficient 4-pyridinyl ring at C-5 profoundly impacts the electronic structure compared to phenyl or simple alkyl substituents:
Table 2: Comparative Analysis of Key Pyrazolone Derivatives
Structural Feature | 4-(3-Aminopropyl)-5-(4-pyridinyl) Derivative | 4-(3-Aminopropyl) Derivative (e.g., CAS 7032-17-9) | 5-Methyl Derivative (e.g., CAS 108-26-9) | 5-Phenyl Derivative (e.g., 1-phenyl) |
---|---|---|---|---|
Representative Molecular Formula | C₁₁H₁₄N₄O | C₆H₁₁N₃O [1] | C₄H₆N₂O [9] [10] | C₉H₈N₂O |
C-5 Substituent Electronic Character | Strong electron-withdrawing (-M) | Not applicable (H at C-5?) | Moderate electron-donating (+I) | Weakly electron-donating (+M/-I) |
Predominant Tautomer | 3-Oxo (NH form) | 3-Oxo (NH form) [1] | Mixture (NH/OH) | Primarily 3-Oxo (NH) in solid state [6] |
Key Hydrogen Bonding Sites | N1–H, C=O, NH₂ (terminal), N(py) | N1–H, C=O, NH₂ (terminal) | N1–H/N2–H, C=O/O–H | N1–H, C=O |
Predicted Solubility | Moderate (polar solvents) | High (due to terminal NH₂) [1] | Moderate to High | Low in water, high in organics |
Unique Structural Role | Pyridinyl N enables metal coordination & H-bonding | Flexible NH₂ linker for functionalization | Minimal steric/electronic perturbation | Classic model for tautomerism studies |
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